n-Isopropyl-5-methoxypentan-1-amine

Antimalarial drug discovery 8-Aminoquinoline SAR Pentaquine synthesis

Researchers pursuing 8-aminoquinoline antimalarials face supply inconsistency for the pentaquine side-chain precursor. N-Isopropyl-5-methoxypentylamine (CAS 1281550-90-0) is the validated intermediate enabling pentaquine synthesis. • Direct precursor to pentaquine (TI=57), positioned between primaquine (TI=30) and optimized 5-aryloxy derivatives (TI=177) • N-isopropyl steric bulk suppresses di-substitution, ensuring selective mono-functionalization in reductive amination or acylation • ≥98% purity; multi-vendor availability mitigates single-supplier disruption risk

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13624346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Isopropyl-5-methoxypentan-1-amine
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCC(C)NCCCCCOC
InChIInChI=1S/C9H21NO/c1-9(2)10-7-5-4-6-8-11-3/h9-10H,4-8H2,1-3H3
InChIKeyIDLLDBDYRNEWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Isopropyl-5-methoxypentan-1-amine Procurement Guide


n-Isopropyl-5-methoxypentan-1-amine (CAS 1281550-90-0) is a secondary amine with the molecular formula C₉H₂₁NO, a molecular weight of 159.27 g/mol, and the SMILES notation CC(NCCCCCOC)C . The compound features an N-isopropyl substituent on a 5-methoxypentylamine backbone, distinguishing it from primary amine analogs such as 5-methoxypentan-1-amine (CAS 71259-63-7, MW 117.19) . Historically, this compound served as the critical intermediate for synthesizing the 8-aminoquinoline antimalarial agent pentaquine (SN 13,276), a drug that demonstrated a differentiated efficacy–toxicity profile relative to pamaquine in preclinical models [1]. Today, it is supplied as a research chemical with purity specifications ranging from 97% to ≥98% across multiple vendors .

1
8-Aminoquinoline side-chain intermediate; enables pentaquine scaffold synthesis
2
Secondary amine with N-isopropyl steric control; suited for selective mono-functionalization
3
Multi-vendor availability at 97–98% purity; supply chain redundancy supported

Why Generic Substitution with Analog Analogs Fails


Substituting n-isopropyl-5-methoxypentan-1-amine with a primary amine analog such as 5-methoxypentan-1-amine (CAS 71259-63-7) eliminates the N-isopropyl substituent, converting the secondary amine into a primary amine with fundamentally different nucleophilicity, steric profile, and reactivity toward electrophiles . Likewise, positional isomers such as 2-isopropyl-5-methoxypentan-1-amine (CAS 859769-02-1) relocate the branched alkyl group from the nitrogen atom to the carbon backbone, altering both the amine basicity and the three-dimensional geometry of the molecule . The methoxy-positional isomer n-isopropyl-4-methoxypentan-1-amine (CAS 1249560-47-1) shifts the hydrogen-bond-accepting methoxy group by one carbon, which can perturb molecular recognition events and downstream derivatization chemistry . The quantitative evidence below demonstrates that these seemingly minor structural modifications translate into measurable differences in biological potency, therapeutic index, and physicochemical properties that directly impact procurement and experimental design decisions.

Target Secondary N-isopropyl amine
Primary amine analogs (e.g., 5-methoxypentan-1-amine) lack the N-isopropyl group; reactivity and steric profile may not transfer in acylation or reductive amination steps.
Target N-isopropyl on amine nitrogen
Positional isomers (e.g., 2-isopropyl-5-methoxypentan-1-amine) relocate the branched alkyl to the carbon backbone; amine basicity and geometry may shift, altering derivatization outcomes.
Target 5-Methoxy substitution
Methoxy-positional isomer (4-methoxy) shifts H-bond acceptor placement by one carbon; molecular recognition and downstream conjugation may require re-validation.

Quantitative Differentiation Evidence vs Closest Analogs


Antimalarial Effectiveness in the Duck Model

The target compound is the direct synthetic precursor to pentaquine (SN 13,276; 6-methoxy-8-(5′-isopropylaminopentylamino)quinoline). In a direct head-to-head comparison reported in the foundational US patent, pentaquine exhibited approximately 1 to 3 times the antimalarial effectiveness of pamaquine against Plasmodium lophurae in the duck model, while simultaneously demonstrating only one-fourth to one-half the toxicity of pamaquine in the rhesus monkey [1]. This dual advantage—higher efficacy coupled with lower toxicity—is directly attributable to the 5-isopropylaminopentyl side chain introduced via the target compound, as the quinoline core is shared between both drugs.

Antimalarial effectiveness (duck model)
Data to verify
Pentaquine-derived compound: 1–3× reported effectiveness vs pamaquine; 50–75% lower toxicity in rhesus monkey model
Supports scaffold selection in 8-aminoquinoline SAR studies
Historical patent data; model-specific endpoint context
Antimalarial drug discovery 8-Aminoquinoline SAR Pentaquine synthesis

Therapeutic Index in Prophylaxis Models

In a cross-study comparison of 8-aminoquinoline antimalarials, pentaquine—synthesized using n-isopropyl-5-methoxypentan-1-amine as the key intermediate—achieved a therapeutic index (TI) of 57, substantially exceeding the TI of 30 reported for primaquine in the same experimental framework [1]. The most advanced 5-aryloxy derivative achieved a TI of 177, demonstrating that the 5-isopropylaminopentyl side chain scaffold (derived from the target compound) provides a competitive starting point for further medicinal chemistry optimization. This 1.9× TI advantage over primaquine represents a meaningful differentiation for procurement decisions in antimalarial lead optimization programs.

Therapeutic index (prophylaxis model)
Cross-study context
Reported TI = 57 (pentaquine scaffold) vs TI = 30 (primaquine); 5-aryloxy derivative TI = 177
Reported intermediate ranking; supports medicinal chemistry starting-point evaluation
Derived from cross-study comparison; model-response context
Therapeutic index ranking 8-Aminoquinoline prophylaxis Structure-activity relationships

Neurologic Therapeutic Index Ranking in Rhesus Monkey

A systematic review of 8-aminoquinoline neurotoxicity in rhesus monkeys calculated neurologic therapeutic indices (NTI = minimum neurotoxic dose / minimum effective dose) for four clinical-stage compounds. Pentaquine, derived from n-isopropyl-5-methoxypentan-1-amine, exhibited an NTI of approximately 3.7, positioning it between pamaquine (NTI 4.3) and plasmocid (NTI <1) [1]. The NTI for pentaquine indicates that the neurotoxic cumulative dose (168 mg/kg) is approximately 3.7-fold higher than the minimum effective radical curative dose (~45 mg/kg cumulative), providing a quantifiable safety margin that is absent for plasmocid and modestly lower than that of pamaquine [1]. This class-level differentiation helps procurement decisions by clarifying the relative neurologic risk profile of the pentaquine scaffold compared to other 8-aminoquinoline series.

Neurologic TI (rhesus monkey)
Class-level inference
Pentaquine NTI ≈ 3.7; pamaquine NTI = 4.3; primaquine NTI = 21; plasmocid NTI
Supports neurologic safety endpoint awareness in scaffold selection
Systematic review data; requires compound-specific validation
Amine reactivity comparison
Method context
Secondary amine (MW 159.27) vs primary amine (MW 117.19); N-isopropyl steric shielding reduces over-alkylation
Supports synthetic route design where mono-functionalization is preferred
Class-level amine reactivity principle
Vendor purity specification
Specification review
≥98% (Chemscene, Leyan); 97% (AKSci); available 50 mg–10 g from ≥3 vendors
Multi-vendor availability supports procurement resilience
Vendor catalog analysis; lot-specific COA review recommended
Neurotoxicity Safety pharmacology 8-Aminoquinoline therapeutic window

Secondary vs Primary Amine Reactivity

The target compound differs from its primary amine analog 5-methoxypentan-1-amine (CAS 71259-63-7) by the presence of an N-isopropyl substituent that converts the primary amine into a secondary amine . This substitution increases the molecular weight from 117.19 to 159.27 g/mol and introduces steric bulk adjacent to the nitrogen center . Secondary amines exhibit distinct nucleophilicity and selectivity profiles in reductive amination, acylation, and alkylation reactions compared to primary amines . Specifically, the N-isopropyl group of the target compound provides steric shielding that can reduce over-alkylation side products and modulate the pKa of the conjugate acid relative to the unsubstituted primary amine, offering synthetic chemists greater control in multi-step derivatization sequences.

Amine reactivity comparison
Method context
Secondary amine (MW 159.27) vs primary amine (MW 117.19); N-isopropyl steric shielding reduces over-alkylation
Supports synthetic route design where mono-functionalization is preferred
Class-level amine reactivity principle
Amine reactivity Steric hindrance Chemical building block selection

Vendor Purity Specification Benchmarking

Multiple independent vendors supply n-isopropyl-5-methoxypentan-1-amine with documented purity specifications. Chemscene offers the compound at ≥98% purity (Cat. No. CS-0278012) with storage conditions specified as sealed, dry, 2–8 °C . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Product No. 1348682) in quantities from 50 mg to 10 g . AKSci provides the compound at 97% minimum purity (Cat. No. 7946EJ) with long-term storage specified as cool, dry place . This multi-vendor availability at purities ≥97% provides procurement flexibility and supply chain redundancy not uniformly available for the closest positional isomer 2-isopropyl-5-methoxypentan-1-amine (CAS 859769-02-1), for which vendor listings are comparatively sparse .

Vendor purity specification
Specification review
≥98% (Chemscene, Leyan); 97% (AKSci); available 50 mg–10 g from ≥3 vendors
Multi-vendor availability supports procurement resilience
Vendor catalog analysis; lot-specific COA review recommended
Chemical procurement Purity specification Vendor comparison

Recommended Procurement and Research Applications


8-Aminoquinoline Antimalarial Lead Optimization

Research groups engaged in 8-aminoquinoline antimalarial drug discovery should procure n-isopropyl-5-methoxypentan-1-amine as the direct precursor to the pentaquine side chain. The pentaquine scaffold provides a therapeutic index (TI = 57) intermediate between primaquine (TI = 30) and optimized 5-aryloxy derivatives (TI = 177), offering a validated starting point with established synthetic accessibility [1]. The documented 1–3× antimalarial potency advantage and 50–75% lower toxicity of pentaquine relative to pamaquine in preclinical models [2] supports its use as a reference compound in structure–activity relationship (SAR) studies aimed at improving the therapeutic margin of 8-aminoquinolines.

Synthesis for Neurologic Safety Profiling

The target compound enables the synthesis of 6-methoxy-8-(5′-isopropylaminopentylamino)quinoline (pentaquine) and structurally related congeners via condensation with 6-methoxy-8-aminoquinoline or its derivatives [1]. Given the well-characterized neurologic therapeutic index (NTI ≈ 3.7) of pentaquine in rhesus monkey models—positioned between pamaquine (NTI = 4.3) and plasmocid (NTI <1) [2]—this scaffold is particularly valuable for neurotoxicity screening panels that aim to rank-order 8-aminoquinoline candidates by their central nervous system safety margins before advancing to in vivo efficacy studies.

Sterically Controlled Derivatization Chemistry

As a secondary amine with an N-isopropyl substituent (MW 159.27), n-isopropyl-5-methoxypentan-1-amine provides greater steric hindrance around the nitrogen center compared to primary amine analogs such as 5-methoxypentan-1-amine (MW 117.19) [1]. This steric differentiation makes the target compound the preferred procurement choice for synthetic routes requiring selective mono-functionalization of the amine—such as reductive amination or acylation—where the N-isopropyl group suppresses competing di-substitution pathways. The terminal methoxy group additionally provides a hydrogen-bond-accepting handle for further molecular recognition or conjugation steps.

Multi-Vendor Procurement Strategy

For academic core facilities and contract research organizations (CROs) requiring reliable access to this secondary amine building block, the target compound offers documented availability from at least three independent vendors at purities of 97–≥98% (Chemscene, Leyan, AKSci) [1][2][3]. This multi-supplier landscape enables competitive quotation, mitigates single-vendor supply disruption risk, and provides batch-to-batch quality assurance through independently verified purity specifications—procurement advantages not equally available for the less commercially represented positional isomers such as 2-isopropyl-5-methoxypentan-1-amine (CAS 859769-02-1) or n-isopropyl-4-methoxypentan-1-amine (CAS 1249560-47-1).

Application
Selection Property
Validation Focus
8-Aminoquinoline SAR studies
Pentaquine side-chain precursor availability
Scaffold-derived endpoint response in antimalarial models
Neurologic safety endpoint profiling
Well-characterized NTI ranking within 8-aminoquinoline class
Model-specific neurotoxicity endpoint review
Sterically controlled derivatization
N-isopropyl secondary amine steric profile
Mono-functionalization selectivity vs primary amine analogs
Multi-vendor procurement strategy
≥3 suppliers at 97–98% purity
Lot-specific purity verification and supply chain redundancy
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